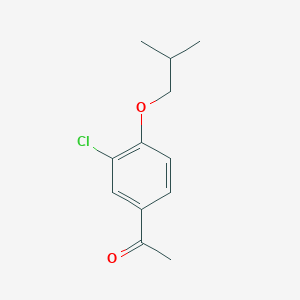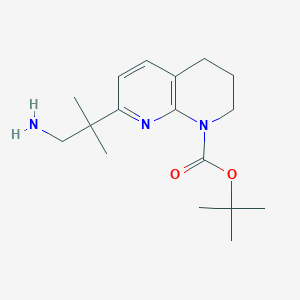
Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a chemical compound with a complex structure that finds applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as crystallization or chromatography to achieve the required purity levels for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the functional groups involved .
Aplicaciones Científicas De Investigación
Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate include:
- Tert-butyl (1-amino-2-methylpropan-2-yl)carbamate
- Tert-butyl 2-amino-1,1-dimethylethylcarbamate
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C17H27N3O2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
tert-butyl 7-(1-amino-2-methylpropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-10-6-7-12-8-9-13(19-14(12)20)17(4,5)11-18/h8-9H,6-7,10-11,18H2,1-5H3 |
Clave InChI |
PKKUCTHOLPQREZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C(C)(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


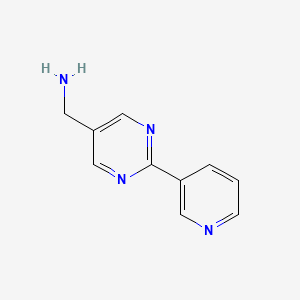
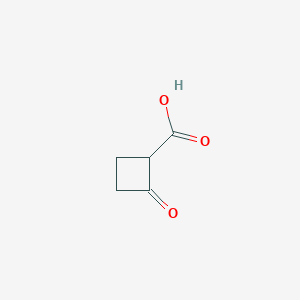

![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13089460.png)
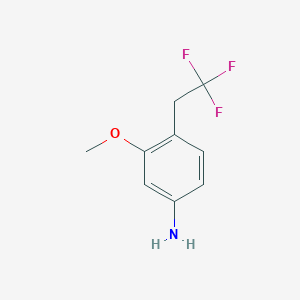
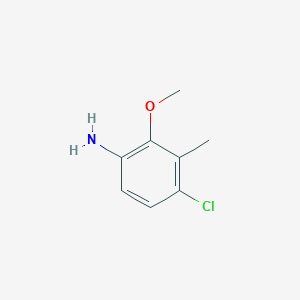

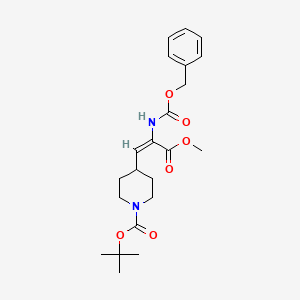
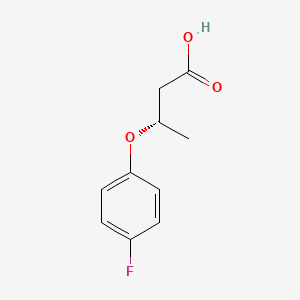
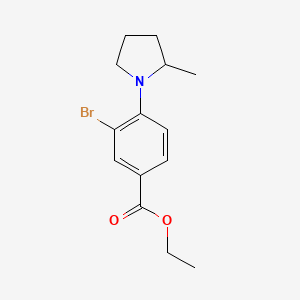
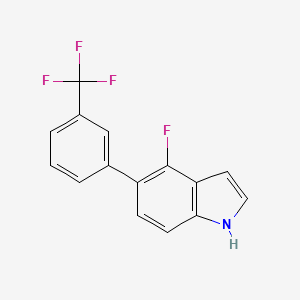
![N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/structure/B13089505.png)
